4,4'-Diazidodiphenyl ether
Overview
Description
4,4’-Diazidodiphenyl ether is an organic compound characterized by the presence of two azide groups attached to a diphenyl ether backbone
Mechanism of Action
Target of Action
The primary target of 4,4’-Diazidodiphenyl ether is the molecularly imprinted polymer (MIP) on the surface of a graphene-modified pencil core electrode . The MIP is synthesized by electropolymerization with 4,4’-Diazidodiphenyl ether as template molecules . The presence of these imprinted cavities facilitates excellent selectivity of the sensor .
Mode of Action
The compound interacts with its target through an adsorption interaction . The adsorption mechanism and kinetics for the adsorption of 4,4’-Diazidodiphenyl ether on MIP are explored by interfacial potentiometry with double poles (IPDP) . A pseudo-first-order equation is established, which fits well with the adsorption data, indicating that physical adsorption should be the rate determining processes in adsorption .
Result of Action
The result of the compound’s action is the detection of 4,4’-Diazidodiphenyl ether. The MIP-IPDP sensor exhibits a limit of detection (LOD) of 0.0463 µM . Thus, the proposed MIP-IPDP sensor is successfully applied for the quantitative determination of 4,4’-Diazidodiphenyl ether in wastewater with recoveries from 91.63% to 101.21% .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. It’s worth noting that the sensor is developed by zero current potential regulation , which might imply that electrical conditions could influence its performance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diazidodiphenyl ether typically involves the diazotization of 4,4’-diamino diphenyl ether followed by azidation. The process begins with the reaction of 4,4’-diamino diphenyl ether with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then treated with sodium azide to yield 4,4’-Diazidodiphenyl ether .
Industrial Production Methods: Industrial production methods for 4,4’-Diazidodiphenyl ether are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diazidodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, hydrochloric acid, and sodium nitrite.
Reduction Reactions: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Cycloaddition Reactions: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution Reactions: Amines or substituted diphenyl ethers.
Reduction Reactions: 4,4’-Diamino diphenyl ether.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
4,4’-Diazidodiphenyl ether has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of polymers and advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Comparison with Similar Compounds
4,4’-Diamino diphenyl ether: Similar structure but with amino groups instead of azide groups.
4,4’-Dinitro diphenyl ether: Contains nitro groups instead of azide groups.
4,4’-Dihydroxy diphenyl ether: Features hydroxyl groups instead of azide groups.
Uniqueness: 4,4’-Diazidodiphenyl ether is unique due to the presence of azide groups, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-azido-4-(4-azidophenoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O/c13-17-15-9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)16-18-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKCTCWYHGXELK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])OC2=CC=C(C=C2)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48180-65-0 | |
Record name | 4,4'-Diazidodiphenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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